sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene is a complex organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with methyl and propylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2,3,5-tetramethylcyclopentadiene with a propylsulfanyl reagent in the presence of a sodium base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This includes the use of advanced catalysts and continuous flow reactors to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the propylsulfanyl group to a thiol.
Substitution: The methyl and propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism by which sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene exerts its effects involves interactions with specific molecular targets. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,5-Tetramethylcyclopentadiene: Lacks the propylsulfanyl group, making it less versatile in certain reactions.
1,2,3,5-Tetramethyl-4-propylcyclopentadiene: Similar structure but without the sulfanyl group, affecting its reactivity and applications.
1,2,3,5-Tetramethyl-4-propylthio-1,3-cyclopentadiene: Contains a thio group instead of sulfanyl, leading to different chemical properties.
Uniqueness
Sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene is unique due to the presence of both methyl and propylsulfanyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
192656-64-7 |
---|---|
Molekularformel |
C12H19NaS |
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
sodium;1,2,3,5-tetramethyl-4-propylsulfanylcyclopenta-1,3-diene |
InChI |
InChI=1S/C12H19S.Na/c1-6-7-13-12-10(4)8(2)9(3)11(12)5;/h6-7H2,1-5H3;/q-1;+1 |
InChI-Schlüssel |
MGSOGJHJCDYFLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C(=C([C-]1C)C)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.